3-フルオロ-4-メチル-5-ニトロ安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

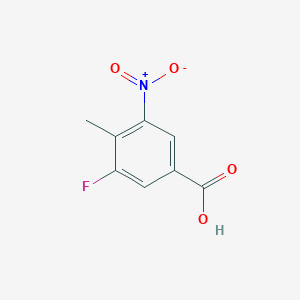

3-Fluoro-4-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H6FNO4 and a molecular weight of 199.14 g/mol It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a methyl group, and a nitro group on the benzene ring

科学的研究の応用

3-Fluoro-4-methyl-5-nitrobenzoic acid has several applications in scientific research:

作用機序

Target of Action

It has been used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity and in the preparation of series of novel acetylcholinesterase (ache) and butyrylcholinesterase (bche) inhibitors . These targets play crucial roles in the functioning of the nervous system and in the fight against mycobacterial infections.

Mode of Action

It is known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, the compound may undergo oxidative addition with palladium, forming a new Pd–C bond .

Biochemical Pathways

Given its use in the synthesis of benzimidazoles and cholinesterase inhibitors , it can be inferred that it may influence pathways related to mycobacterial infections and cholinergic signaling.

Result of Action

Given its use in the synthesis of benzimidazoles and cholinesterase inhibitors , it can be inferred that it may have antimycobacterial effects and may influence cholinergic signaling.

生化学分析

Biochemical Properties

The nitro group (−NO2) in these compounds can form resonance structures, contributing to their reactivity .

Cellular Effects

Nitro compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nitro compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Nitro compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors .

準備方法

The synthesis of 3-Fluoro-4-methyl-5-nitrobenzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 3-fluoro-4-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid . The reaction is typically carried out at low temperatures to control the formation of by-products. Another approach involves the fluorination of 4-methyl-5-nitrobenzoic acid using a suitable fluorinating agent such as Selectfluor . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.

化学反応の分析

類似化合物との比較

3-Fluoro-4-methyl-5-nitrobenzoic acid can be compared with other similar compounds, such as:

3-Fluoro-4-nitrobenzoic acid: Lacks the methyl group, which can affect its reactivity and binding properties.

4-Fluoro-3-nitrobenzoic acid: The position of the fluorine and nitro groups is reversed, leading to different chemical behavior.

3-Fluoro-5-nitrobenzoic acid: Similar structure but with the nitro group in a different position, affecting its electronic properties.

These comparisons highlight the unique structural features of 3-Fluoro-4-methyl-5-nitrobenzoic acid and its potential advantages in specific applications.

生物活性

3-Fluoro-4-methyl-5-nitrobenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and applications in drug development.

3-Fluoro-4-methyl-5-nitrobenzoic acid can be synthesized through various methods, typically involving the nitration of 3-fluoro-4-methylbenzoic acid. The introduction of the nitro group (−NO2) enhances the compound's reactivity, making it suitable for various synthetic applications in organic chemistry.

Target Enzymes and Receptors

The compound has been utilized as a starting reagent in the synthesis of novel benzimidazoles, which exhibit antimycobacterial activity. Additionally, it has been involved in the preparation of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer's .

Biochemical Pathways

The nitro group contributes to the formation of resonance structures, influencing cellular functions such as signaling pathways and gene expression. Nitro compounds like 3-Fluoro-4-methyl-5-nitrobenzoic acid can interact with biomolecules, leading to enzyme inhibition or activation and alterations in metabolic pathways .

Biological Evaluation

Recent studies have highlighted the biological evaluation of 3-Fluoro-4-methyl-5-nitrobenzoic acid derivatives against various biological targets:

| Compound | Target Enzyme | IC50 (µM) | Activity |

|---|---|---|---|

| 4a | BChE | 0.092 | High |

| 4b | AChE | 1.419 | Moderate |

| 3m | M. tuberculosis | 4 | High |

These findings indicate that structurally related compounds exhibit potent inhibitory activities against cholinesterases and antimycobacterial activity .

Case Studies

- Cholinesterase Inhibition : In a study evaluating various derivatives, compounds with substitutions at specific positions demonstrated significant inhibitory effects on BChE and AChE. The most active compound exhibited an IC50 value significantly lower than that of donepezil, a standard treatment for Alzheimer's disease .

- Antimycobacterial Activity : A series of derivatives based on a similar scaffold showed promising results against M. tuberculosis. The most effective compound demonstrated an MIC value of 4 µg/mL against both rifampicin-resistant and sensitive strains, indicating its potential as a lead compound for further development .

特性

IUPAC Name |

3-fluoro-4-methyl-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-6(9)2-5(8(11)12)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBWRQKRMZXTKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。